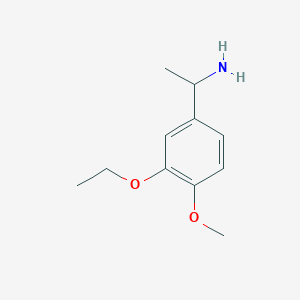

1-(3-Ethoxy-4-methoxyphenyl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Ethoxy-4-methoxyphenyl)ethanamine is a chemical compound with the molecular formula C12H19NO4S and a molecular weight of 273.35 . It is used as an intermediate in the synthesis of Apremilast, an oral phosphodiesterase 4 inhibitor used in the treatment of psoriatic arthritis .

Molecular Structure Analysis

The InChI code for 1-(3-Ethoxy-4-methoxyphenyl)ethanamine is1S/C12H19NO4S/c1-4-17-12-7-9 (5-6-11 (12)16-2)10 (13)8-18 (3,14)15/h5-7,10H,4,8,13H2,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis

1-(3-Ethoxy-4-methoxyphenyl)ethanamine is a solid at room temperature . . The melting point is between 119.0 to 123.0 °C . It is soluble in methanol .Scientific Research Applications

Synthesis of Apremilast

Apremilast: is an oral medication used for the treatment of certain types of psoriasis and psoriatic arthritis. “1-(3-Ethoxy-4-methoxyphenyl)ethanamine” serves as a key intermediate in the synthesis of Apremilast. The compound is involved in processes that are cost-effective, scalable, and utilize commercial reagents without the need for classical chiral separation .

Chiral Building Blocks

The compound can be used as a chiral building block in organic synthesis. Its structure allows for the introduction of chirality into more complex molecules, which is crucial in the pharmaceutical industry where the chirality of a drug can affect its efficacy and safety .

Material Science

In material science, this compound could potentially be used in the development of new polymers or coatings with specific properties, such as increased durability or chemical resistance. Its phenyl ring structure may contribute to the rigidity and thermal stability of materials .

Diagnostic Imaging

Stable isotope-labeled versions of “1-(3-Ethoxy-4-methoxyphenyl)ethanamine” can be used in clinical diagnostic imaging. Isotopes are crucial for imaging techniques like PET scans, which help in the diagnosis and monitoring of diseases .

Environmental Standards

Isotope-labeled compounds are also used as standards in environmental pollution studies. They help in the detection of pollutants in air, water, soil, and food, contributing to environmental safety and regulations .

Catalysis

The compound may be used in catalytic processes, such as the Pictet-Spengler reaction, which is a chemical reaction that synthesizes tetrahydroisoquinoline derivatives. These derivatives are important in the synthesis of various natural products and pharmaceuticals .

Chemical Synthesis

It can be utilized in the synthesis of complex organic molecules. Its presence in a reaction can influence the route and yield of the synthesis, making it a valuable tool for chemists in the development of new compounds .

Analytical Chemistry

In analytical chemistry, “1-(3-Ethoxy-4-methoxyphenyl)ethanamine” could be used as a reference compound or a reagent in the qualitative and quantitative analysis of chemical substances, aiding in the identification and measurement of compounds within a sample .

Safety and Hazards

This compound is associated with several hazards. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin .

Mechanism of Action

Target of Action

It is known to be a synthetic intermediate of apremilast , a selective phosphodiesterase 4 (PDE4) inhibitor . Therefore, it may interact with similar targets.

Mode of Action

As a synthetic intermediate of Apremilast, it might share similar mechanisms, which involves inhibiting the PDE4 enzyme, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells .

Biochemical Pathways

As a potential pde4 inhibitor, it could impact pathways regulated by camp, such as inflammatory response pathways .

Result of Action

As a synthetic intermediate of Apremilast, it might share similar effects, which include reducing inflammation by inhibiting the production of pro-inflammatory cytokines .

properties

IUPAC Name |

1-(3-ethoxy-4-methoxyphenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-4-14-11-7-9(8(2)12)5-6-10(11)13-3/h5-8H,4,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWQXQKBQFMYSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(C)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624009 |

Source

|

| Record name | 1-(3-Ethoxy-4-methoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

747402-25-1 |

Source

|

| Record name | 1-(3-Ethoxy-4-methoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,3'-Bipyridine]-5'-carboxylic acid](/img/structure/B1322730.png)

![N-[4-(Acetylamino)phenyl]-3-aminobenzamide](/img/structure/B1322736.png)